
2-Ethylnitrobenzene
Overview
Description
2-Ethylnitrobenzene (CAS No. 612-22-6), also known as o-nitroethylbenzene, is an aromatic nitro compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. It is a yellow to light brown oily liquid with a density of 1.127 g/mL at 25°C and a refractive index of 1.537 . Its melting point ranges from -13 to -10°C, and its boiling point is 172–174°C under reduced pressure (18 mmHg), while its atmospheric boiling point is reported as 232.5°C .
The compound is insoluble in water but highly soluble in organic solvents such as ethanol, acetone, and ether . Industrially, it is synthesized via nitration of ethylbenzene using a mixed acid (nitric and sulfuric acids), yielding both ortho- and para-nitroethylbenzene isomers, which are separated via fractional distillation .
This compound serves as a critical intermediate in the production of agrochemicals, pharmaceuticals, dyes, and explosives. Its applications include synthesis of benzoic acid derivatives and mining/agricultural explosives . Safety data indicate hazards such as skin/eye irritation (R36/37/38) and toxicity upon ingestion (R22), necessitating protective equipment during handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylnitrobenzene is typically synthesized through the nitration of ethylbenzene using a mixture of nitric acid and sulfuric acid. The reaction involves the introduction of a nitro group (-NO2) to the ethylbenzene molecule, resulting in the formation of this compound. The reaction conditions include maintaining a controlled temperature and using appropriate concentrations of the acids to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process. Ethylbenzene is treated with a mixture of nitric acid and sulfuric acid, and the reaction mixture is then subjected to fractional distillation to separate this compound from other by-products such as 4-nitroethylbenzene .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylnitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under suitable conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Reduction: 2-Ethylaniline.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
2-Ethylnitrobenzene is primarily utilized as an intermediate in the synthesis of various organic compounds. Its applications include:
- Dyes : It serves as a precursor in the production of synthetic dyes, which are essential in textile and other industries.
- Pharmaceuticals : The compound is investigated for its role in synthesizing pharmaceutical agents, particularly those targeting specific biological pathways.
Biological Studies
In biological research, this compound is employed to study interactions between nitroaromatic compounds and biological systems. This includes:
- Toxicology Studies : The compound's potential toxicity and biochemical pathways are explored to understand its effects on human health and the environment.
- Microbial Metabolism : Research has shown that certain bacteria can metabolize nitroaromatic compounds, including this compound, which provides insights into bioremediation processes.
Industrial Applications
In industrial contexts, this compound finds use in:
- Explosives Production : It is involved in the manufacture of explosives due to its energetic properties.
- Solvent Applications : The compound acts as a solvent in specialized extraction processes, enhancing the efficiency of various chemical reactions.
Comparative Analysis with Related Compounds
The unique structure of this compound influences its chemical behavior and applications. Below is a comparative analysis with similar compounds:
Compound | Key Features | Applications |
---|---|---|
Nitrobenzene | Lacks ethyl group; less hydrophobic | Solvent, precursor for aniline |
2-Nitrotoluene | Contains a methyl group; different reactivity | Dyes, pharmaceuticals |
2-Nitroethylbenzene | Similar structure but distinct substitution patterns | Less common; potential niche applications |
Case Study 1: Toxicological Impact
Research has highlighted the toxicological implications of this compound exposure. Studies indicate that this compound can induce oxidative stress and DNA damage in various biological models. For instance, experiments have demonstrated that metabolites derived from this compound can lead to oxidative DNA damage, emphasizing the need for careful handling and regulation of this compound in industrial settings.
Case Study 2: Synthesis Innovations
Recent advancements in synthesis methods have improved the efficiency of producing this compound. A notable study introduced a microchannel reactor technology that enhances reaction rates and yields while reducing energy consumption. This innovation not only streamlines production but also addresses safety concerns associated with traditional batch processing methods.
Mechanism of Action
The mechanism of action of 2-Ethylnitrobenzene primarily involves its chemical reactivity due to the presence of the nitro group. The nitro group is an electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as a precursor to more complex molecules .
Comparison with Similar Compounds
Structural and Functional Analogues
para-Nitroethylbenzene (p-Nitroethylbenzene)
- Structural Difference : The nitro group is in the para position relative to the ethyl substituent.
- The boiling point is expected to be comparable but slightly higher under similar pressure conditions .
- Synthesis : Co-produced during ethylbenzene nitration but separated via distillation .
Nitrobenzene (C₆H₅NO₂)
- Structural Difference : Lacks the ethyl substituent, featuring a single nitro group on benzene.
- Physical Properties :
- Applications : Primarily used in aniline production, lubricants, and explosives. The ethyl group in this compound enhances hydrophobicity, making it more suitable for pesticide formulations .
o-Nitrotoluene (C₇H₇NO₂)
- Structural Difference : Methyl group replaces the ethyl group at the ortho position.
- Physical Properties :
- Molecular weight: 137.14 g/mol (lighter than this compound).
- Boiling point: 222°C (slightly lower than this compound’s atmospheric boiling point).
- Reactivity : The ethyl group in this compound may sterically hinder electrophilic substitution reactions compared to the smaller methyl group in o-nitrotoluene.
Comparative Data Table
*Inferred based on isomer trends.
Key Research Findings
Positional Isomer Effects : The ortho nitro group in this compound introduces steric hindrance, reducing its reactivity in certain substitution reactions compared to the para isomer .
Industrial Synthesis : The co-production of ortho and para isomers during ethylbenzene nitration necessitates efficient separation techniques, impacting cost and scalability .
Safety Profile : this compound’s higher hydrophobicity compared to nitrobenzene may influence its environmental persistence and toxicity profile .
Biological Activity
2-Ethylnitrobenzene (C8H9NO2) is an aromatic nitro compound with significant biological activity. It is primarily studied for its potential toxicological effects and its role in various biochemical processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicological profiles, and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group (-NO2) attached to an ethyl-substituted benzene ring. The presence of the nitro group is crucial for its biological activity, as it can undergo reduction reactions that yield reactive intermediates.
Mechanisms of Biological Activity
1. Nitro Group Reduction
The nitro group in this compound can be enzymatically reduced to form various intermediates, including nitroso and hydroxylamine derivatives. These transformations can lead to the formation of reactive species that interact with biomolecules, potentially resulting in cytotoxic effects .
2. Reactive Oxygen Species (ROS) Generation
The one-electron reduction of the nitro group can produce a nitro radical anion, which is unstable and can lead to the generation of superoxide anions under aerobic conditions. This process, often referred to as the "futile cycle," is associated with the compound's toxicity and its potential role as a pro-drug in certain therapeutic contexts .
Acute Toxicity
Studies have demonstrated that exposure to this compound can lead to various acute toxic effects, including:
- Hematological changes: Increased levels of methemoglobin and alterations in red blood cell counts.
- Histopathological changes: Damage to liver and kidney tissues observed in animal models following exposure .
Chronic Toxicity
Chronic exposure studies indicate that this compound may lead to:
- Organ-specific toxicity: Significant weight changes in organs such as the liver and kidneys.
- Potential carcinogenic effects: Long-term exposure has been linked to tumor development in certain animal models .
Case Study 1: Hematotoxicity in Rats
A study involving male F344 rats exposed to this compound via gavage for 90 days revealed notable hematologic changes, including increased methemoglobin levels and reticulocyte counts. Histopathological examinations showed liver and kidney damage, emphasizing the compound's hematotoxic potential .
Case Study 2: Inhalation Exposure Effects
In another study assessing inhalation exposure, rats exhibited respiratory distress and significant histopathological changes in lung tissues after prolonged exposure to this compound vapors. The findings underscored the respiratory toxicity associated with this compound .
Data Tables
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Ethylnitrobenzene, and how do they influence experimental design?
- Answer : Critical properties include a density of 1.127 g/mL at 25°C, boiling point of 228°C, and solubility in organic solvents like ethanol and acetone but insolubility in water . These properties dictate solvent selection (e.g., avoiding aqueous systems), reaction temperature control (e.g., reflux setups below 228°C), and purification methods (e.g., fractional distillation for nitro-isomer separation). Experimental protocols should prioritize inert atmospheres due to its irritant properties (R36/37/38) .
Q. How can researchers reproducibly synthesize this compound, and what are common byproducts?
- Answer : The compound is synthesized via nitration of ethylbenzene using mixed nitric-sulfuric acid, yielding ortho- and para-nitroethylbenzene isomers. Fractional distillation isolates the ortho-isomer (this compound) . Key challenges include controlling nitration conditions (acid concentration, temperature) to minimize para-isomer formation. Impurity profiles (e.g., residual ethylbenzene) must be characterized via GC-MS or HPLC .
Q. What analytical techniques are recommended for characterizing this compound purity and structural identity?
- Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy validate structural identity (e.g., nitro group absorption bands at ~1520 cm⁻¹). Purity is assessed via melting point (-13°C to -10°C) and refractive index (n20/D 1.537) . For trace impurities, combine chromatographic methods (HPLC) with mass spectrometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity or environmental impact data for this compound?
- Answer : Contradictions often arise from variable test conditions (e.g., non-standardized bioassays) or incomplete metadata (e.g., impurity levels). Adopt the Reliable with Restriction framework (per OECD guidelines): validate studies against current testing standards, even if minor parameter deviations exist. For example, reconcile conflicting ecotoxicity data by cross-referencing EPIWIN-estimated values with experimental LC50 results .
Q. What methodologies optimize the detection of this compound degradation products in environmental samples?
- Answer : Use liquid-liquid extraction (LLE) with dichloromethane for aqueous samples, followed by GC-ECD or HPLC-UV. For complex matrices (soil/sediment), employ pressurized liquid extraction (PLE) paired with tandem MS to identify nitro-reduction byproducts (e.g., 2-ethylaniline). Quantify degradation kinetics using pseudo-first-order models .
Q. How should researchers design studies to investigate this compound’s role in pharmaceutical intermediates?
- Answer : Focus on regioselective reactions (e.g., catalytic hydrogenation to 2-ethylaniline for anthranilic acid synthesis). Experimental design must include control groups to assess side reactions (e.g., over-reduction or ring saturation). Use DoE (Design of Experiments) to optimize variables like catalyst loading (Pd/C) and hydrogen pressure .
Q. What strategies address inconsistencies in spectroscopic data for nitroaromatic compounds like this compound?
- Answer : Calibrate instruments using certified reference materials (CRMs) and validate peak assignments via computational chemistry (e.g., DFT simulations of NMR chemical shifts). For conflicting IR data, compare spectra across multiple solvents (e.g., CCl4 vs. KBr pellets) to isolate solvent effects .
Q. Methodological Frameworks
Q. How can qualitative research principles be applied to analyze this compound’s industrial use patterns?
- Answer : Conduct semi-structured interviews with chemical engineers to map synthesis workflows. Use iterative coding (e.g., grounded theory) to identify themes like safety protocols or waste management. Triangulate findings with patent databases and regulatory filings .
Q. What ethical and reproducibility standards apply to publishing this compound research?
- Answer : Disclose all synthetic procedures, including mixed acid ratios and distillation cut points, in supplemental materials. Adhere to FAIR data principles: raw spectral data (NMR, MS) must be machine-readable and archived in repositories like Zenodo .
Q. How do researchers formulate hypothesis-driven studies on this compound’s reactivity?
Properties
IUPAC Name |
1-ethyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWYZLWEKCMTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073209 | |
Record name | Benzene, 1-ethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-22-6, 30179-51-2 | |
Record name | 1-Ethyl-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Ethylnitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylnitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030179512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylnitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5095 | |
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Record name | Benzene, 1-ethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylnitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-ethyl-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Ethylnitrobenzene | |
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Retrosynthesis Analysis
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